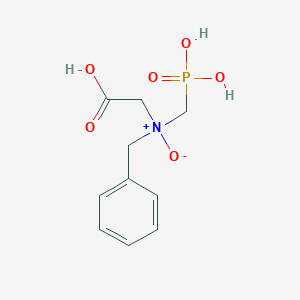![molecular formula C24H28N2O B14628078 4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) CAS No. 57751-99-2](/img/structure/B14628078.png)
4,4'-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) is an organic compound known for its applications in various fields, including dye manufacturing and analytical chemistry. This compound is characterized by its complex molecular structure, which includes methoxyphenyl and dimethylaniline groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) typically involves the reaction of 4,4’-methylenedianiline with dimethyl carbonate. This reaction is carried out under controlled conditions to ensure the formation of the desired product . Another method involves the reduction of Schiff bases using sodium borohydride, which is a selective reducing agent .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Sodium borohydride is commonly used for the reduction of Schiff bases to form this compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields secondary amines.
Scientific Research Applications
4,4’-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) involves its interaction with various molecular targets. It can act as a reducing agent, participating in redox reactions. The pathways involved include the reduction of Schiff bases and the formation of secondary amines .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): This compound is structurally similar and is used in similar applications.
2-Methoxy-5-[(phenylamino)methyl]phenol: Another related compound with similar synthetic routes and applications.
Uniqueness
4,4’-[(3-Methoxyphenyl)methylene]bis(N,N-dimethylaniline) is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its methoxyphenyl group differentiates it from other similar compounds, providing unique applications in dye synthesis and analytical chemistry .
Properties
CAS No. |
57751-99-2 |
|---|---|
Molecular Formula |
C24H28N2O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(3-methoxyphenyl)methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H28N2O/c1-25(2)21-13-9-18(10-14-21)24(20-7-6-8-23(17-20)27-5)19-11-15-22(16-12-19)26(3)4/h6-17,24H,1-5H3 |
InChI Key |
HMXRADGNGNCJLA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




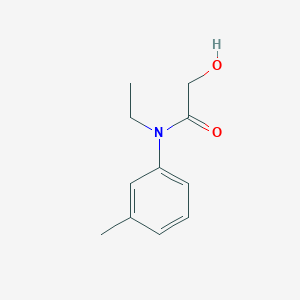
![2h-1,4-Benzothiazin-3(4h)-one,2-[(2,4-dichlorophenyl)methylene]-](/img/structure/B14628008.png)
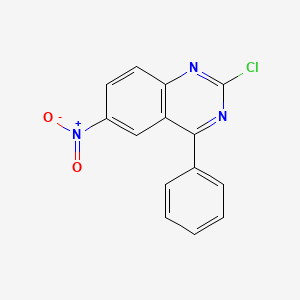

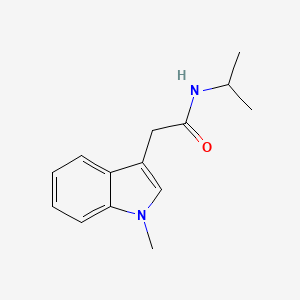

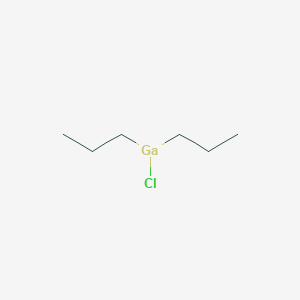
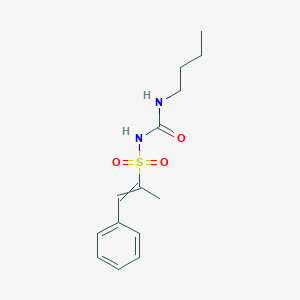
![N-Butyl-N-methyl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14628060.png)

